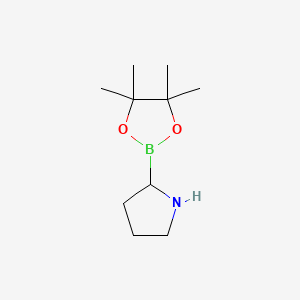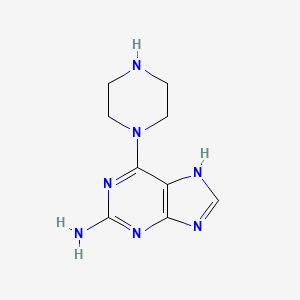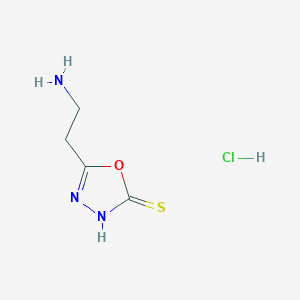
5-(2-Aminoethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride
概要
説明
5-(2-Aminoethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
作用機序
Target of Action
Compounds with similar structures, such as 2-aminoethyl methacrylate hydrochloride and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride , have been reported to interact with various proteins and enzymes
Mode of Action
Based on its structural similarity to 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride , it may act as a protease inhibitor. Protease inhibitors work by binding to the active site of enzymes, preventing them from catalyzing reactions. This interaction can lead to changes in cellular processes and biochemical pathways.
Biochemical Pathways
Compounds with similar structures, such as dopamine , are known to play a role in various biochemical pathways, including the synthesis of neurotransmitters. Dopamine, for instance, is synthesized from the amino acid tyrosine in a two-step enzymatic process
Pharmacokinetics
The compound’s solubility, stability, and reactivity, which can influence its bioavailability and pharmacokinetics, may be inferred from related compounds .
Result of Action
Based on its structural similarity to 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride , it may inhibit proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin, leading to changes in cellular processes and biochemical pathways.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of similar compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminoethanethiol with carbon disulfide and hydrazine hydrate, followed by cyclization to form the oxadiazole ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
5-(2-Aminoethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino or thione groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(2-Aminoethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
類似化合物との比較
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: Another compound with a similar aminoethyl group but different overall structure and properties.
2-Aminoethyltrimethylammonium chloride: Contains a similar aminoethyl group but with a quaternary ammonium structure.
Uniqueness
5-(2-Aminoethyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione hydrochloride is unique due to its oxadiazole-thione ring structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets that are not possible with other similar compounds.
特性
IUPAC Name |
5-(2-aminoethyl)-3H-1,3,4-oxadiazole-2-thione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3OS.ClH/c5-2-1-3-6-7-4(9)8-3;/h1-2,5H2,(H,7,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBZIJXJRABXJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NNC(=S)O1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(3-bromophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid](/img/structure/B3237794.png)

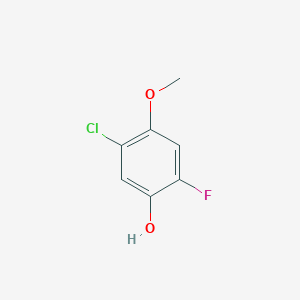
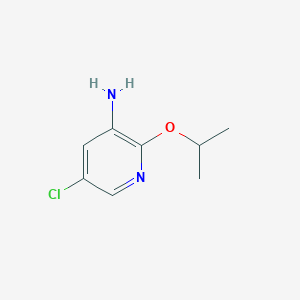

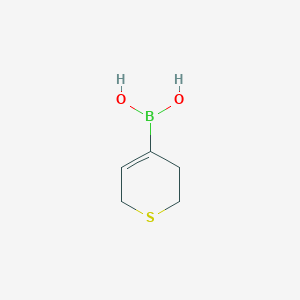

![2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B3237841.png)
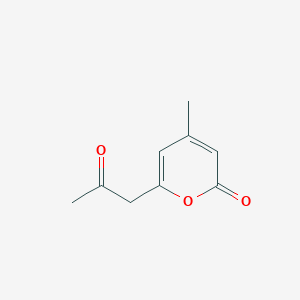
![2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride](/img/structure/B3237850.png)
